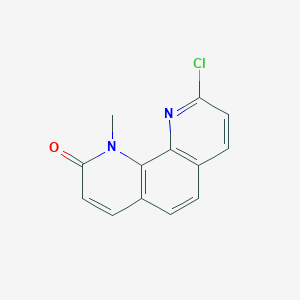

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

9-chloro-1-methyl-1,10-phenanthrolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXDYYVBJXXVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385865 | |

| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29176-54-3 | |

| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and its role as a versatile synthetic intermediate.

Introduction: The Significance of the Phenanthroline Scaffold

The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and chelating nitrogen atoms confer unique photophysical and biological properties. Substituted phenanthrolines have been extensively investigated for their applications as DNA intercalators, antimicrobial agents, and components of metal complexes with diverse catalytic and therapeutic activities. This compound represents a key derivative, serving as a crucial building block for more complex phenanthroline-based molecules. Understanding its fundamental chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its application in any experimental setting. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 29176-54-3 | [1] |

| Molecular Formula | C₁₃H₉ClN₂O | [1] |

| Molecular Weight | 244.68 g/mol | [1] |

| Appearance | Likely a solid (based on related compounds) | Inferred |

| Melting Point | Data not available in searched literature | |

| Solubility | Soluble in methanol.[1] Likely soluble in other polar organic solvents such as DMSO and DMF, and chlorinated solvents like dichloromethane and chloroform, based on the solubility of the parent 1,10-phenanthroline.[2] | Inferred |

Synthesis and Purification

A plausible synthetic pathway, based on established organic chemistry principles, is outlined below. This should be considered a general guide, and optimization would be necessary for specific laboratory conditions.

Conceptual Synthetic Workflow

Figure 1: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 9-chloro-1-methyl-1,10-phenanthrolinium methylsulfate in a suitable solvent, likely water or a water/alcohol mixture.

-

Basification: Slowly add a solution of a base, such as sodium hydroxide or potassium carbonate, to the stirred solution of the starting material. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: The product, being less polar than the starting salt, is expected to precipitate from the aqueous solution. The solid is then collected by filtration.

-

Washing: The collected solid should be washed with cold water to remove any remaining inorganic salts.

-

Drying: The product is dried under vacuum to remove residual solvent.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific spectra for this compound are not available in the searched literature, we can predict the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenanthroline ring system and a singlet for the N-methyl group. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets, with coupling constants indicative of their relative positions. The N-methyl singlet would likely appear further downfield (around 3.5-4.5 ppm) due to the influence of the adjacent carbonyl group and the aromatic system.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (in the range of 160-180 ppm), the aromatic carbons (110-150 ppm), and the N-methyl carbon (around 30-40 ppm). The number of distinct aromatic signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the region of 1650-1700 cm⁻¹.

-

Multiple bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the aromatic rings.

-

C-H stretching vibrations of the aromatic and methyl groups above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively.

-

A C-Cl stretching vibration, which is typically found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 244, with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the chloro and lactam functionalities.

Conversion to 2,9-Dichloro-1,10-phenanthroline

A key application of this compound is its use as a precursor for the synthesis of 2,9-dichloro-1,10-phenanthroline.[3] This transformation is typically achieved by treating this compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Figure 2: Conversion of this compound to 2,9-dichloro-1,10-phenanthroline.

This reaction proceeds through the conversion of the lactam to a chloro-substituted pyridine ring, a common transformation in heterocyclic chemistry. The resulting 2,9-dichloro-1,10-phenanthroline is a versatile precursor for a wide range of substituted phenanthrolines via nucleophilic aromatic substitution reactions.

Other Potential Reactions

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 9-position is susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups at this position.

-

Modification of the Lactam: The lactam functionality can potentially undergo reactions such as reduction or conversion to a thione.

Potential Applications in Drug Development

While specific biological activity data for this compound is not available in the reviewed literature, the broader class of phenanthroline derivatives has shown significant promise in various therapeutic areas.

-

Anticancer Agents: Many phenanthroline derivatives exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving DNA intercalation or the inhibition of topoisomerases. The planar aromatic system of the phenanthroline core is crucial for this activity.

-

Antimicrobial Agents: Phenanthrolines and their metal complexes have demonstrated broad-spectrum antibacterial and antifungal activity.[4] Their mechanism of action is often attributed to their ability to chelate essential metal ions or to generate reactive oxygen species.

The synthetic accessibility of diverse derivatives from this compound makes it an attractive starting point for the development of new therapeutic agents based on the phenanthroline scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the "irritant" hazard classification from a supplier, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate that provides access to a wide array of substituted 1,10-phenanthroline derivatives. While a comprehensive experimental characterization of its physicochemical and biological properties is not fully available in the public domain, its established role in the synthesis of 2,9-dichloro-1,10-phenanthroline underscores its importance. Further research to fully elucidate its properties and explore its potential in drug discovery is warranted. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

This guide provides a comprehensive walkthrough for the structural elucidation of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, a key intermediate in the synthesis of novel phenanthroline-based ligands and materials.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Our approach is a multi-technique strategy, ensuring self-validation at each stage of the analysis.

Introduction: The Rationale for a Multi-Faceted Approach

The unambiguous determination of a molecular structure is paramount in chemical research and development. For a molecule like this compound, which possesses a rigid, polycyclic, and heteroaromatic core, a combination of spectroscopic and analytical techniques is essential. The presence of a lactam functionality, a tertiary amine, and a chlorinated aromatic ring presents unique spectroscopic signatures that must be carefully assigned. This guide will proceed through a logical workflow, beginning with foundational spectroscopic analyses and culminating in the definitive determination by X-ray crystallography.

Synthesis Overview

The target compound, this compound, is typically synthesized from 9-chloro-1-methyl-1,10-phenanthrolinium methylsulfate.[1][2] It serves as a crucial precursor for further chemical modifications, such as the synthesis of 2,9-dichloro-1,10-phenanthroline.[1][3] Given its role as a foundational building block, rigorous structural confirmation is a prerequisite for its use in subsequent reactions.

Part 1: Spectroscopic Characterization

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Trustworthiness: The high-resolution mass spectrum (HRMS) should yield a molecular ion peak ([M+H]⁺) that corresponds to the exact mass of the protonated species, C₁₃H₁₀ClN₂O⁺. The presence of the chlorine isotope ³⁷Cl will result in a characteristic M+2 peak with an intensity approximately one-third of the main M peak (corresponding to ³⁵Cl), providing strong evidence for the presence of a single chlorine atom.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ peak and compare it to the theoretical exact mass. Observe the isotopic pattern for the characteristic signature of a single chlorine atom.

Data Presentation: Expected HRMS Data

| Ion | Theoretical m/z | Observed m/z | Isotopic Pattern (Relative Intensity) |

| [M(³⁵Cl)+H]⁺ | 245.0476 | 245.0478 | 100% |

| [M(³⁷Cl)+H]⁺ | 247.0447 | 247.0450 | ~32% |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the lactam ring.

Trustworthiness: The position of the lactam C=O stretch is sensitive to ring strain and conjugation. A strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of a six-membered lactam.[5][6] Other expected signals include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands corresponding to the key functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H Stretch |

| ~2950-3000 | Weak | Methyl C-H Stretch |

| ~1670 | Strong | Lactam C=O Stretch |

| ~1580-1620 | Medium | Aromatic C=C and C=N Stretches |

| ~1100-1200 | Medium | C-N Stretch |

| ~750-850 | Strong | C-Cl Stretch and Aromatic C-H Bending (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy, particularly a suite of 1D and 2D experiments, is the cornerstone of structural elucidation for organic molecules. It allows for the mapping of the carbon skeleton and the assignment of protons, providing unambiguous evidence of connectivity.

Trustworthiness: A combination of ¹H, ¹³C, HSQC, and HMBC spectra provides a self-validating system. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing for the piecing together of the molecular fragments.[7][8][9][10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum (proton-decoupled).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations.

-

-

Data Analysis: Integrate ¹H signals, determine multiplicities, and assign chemical shifts. Correlate ¹H and ¹³C signals using the 2D spectra to build the molecular structure.

Data Presentation: Expected NMR Data (in CDCl₃)

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | d | 1H | H-4 |

| ~8.0-8.2 | d | 1H | H-7 |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.6-7.8 | d | 1H | H-8 |

| ~7.4-7.6 | d | 1H | H-6 |

| ~7.2-7.4 | d | 1H | H-3 |

| ~3.8-4.0 | s | 3H | N-CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~165-170 | C-2 (C=O) |

| ~145-150 | C-9 |

| ~140-145 | C-10a |

| ~135-140 | C-4a |

| ~130-135 | C-6a |

| ~125-130 | C-5, C-6 |

| ~120-125 | C-4, C-7 |

| ~115-120 | C-3, C-8 |

| ~30-35 | N-CH₃ |

Visualization: Key HMBC Correlations

The following diagram illustrates the expected key long-range correlations that would be observed in an HMBC spectrum, confirming the connectivity of the molecular fragments.

Caption: Key HMBC correlations confirming the structure.

Part 2: Definitive Structural Confirmation

Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the only definitive, three-dimensional map of the molecule.[12][13][14] It provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Trustworthiness: An X-ray crystal structure is the gold standard for structural proof. The resulting electron density map and its refinement provide an unambiguous confirmation of atomic connectivity and stereochemistry, leaving no room for doubt.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate).[15]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Visualization: Structure Elucidation Workflow

The following workflow diagram illustrates the logical progression of experiments for the complete structure elucidation of this compound.

Caption: Logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique approach. Initial confirmation of the molecular formula is provided by high-resolution mass spectrometry, with key functional groups identified via FTIR spectroscopy. The core of the elucidation lies in a comprehensive suite of NMR experiments, which establish the precise connectivity of the atoms. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides a solid foundation for the use of this compound in further research and development.

References

-

Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Chen, J., et al. (2016). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d6. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

-

Martin, G. E. (2012). Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]

-

Avilés, F. J. M., et al. (2002). FTIR study of five complex beta-lactam molecules. PubMed. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. Retrieved from [Link]

-

UdS Publikationen. (n.d.). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D HETCOR 13C spectrum versus 1H NMR spectrum of 3,5,6,8-tetrabromo-1,10-phenanthroline 6. Retrieved from [Link]

-

Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. 2,9-Dichloro-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. mdpi.com [mdpi.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a key heterocyclic intermediate utilized in the synthesis of novel phenanthroline derivatives for applications in materials science and medicinal chemistry.[1][2] A thorough understanding of its molecular structure is paramount for ensuring the purity and identity of subsequent, more complex molecules. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Methodologies for data acquisition and interpretation are detailed, grounded in established principles and data from analogous structures.

Molecular Structure and Chemical Properties

This compound is a substituted phenanthroline with the following key features that dictate its spectroscopic signature:

-

Molecular Formula: C₁₃H₉ClN₂O[3]

-

Molecular Weight: 244.68 g/mol [3]

-

Core Structure: A rigid, planar 1,10-phenanthroline ring system.

-

Key Substituents:

-

A chlorine atom at the C9 position, introducing a halogen isotopic pattern in mass spectrometry and influencing the chemical shifts of nearby protons.

-

A methyl group attached to the nitrogen at the N1 position.

-

A carbonyl group (ketone) at the C2 position, resulting in a characteristic IR absorption band.

-

The following diagram illustrates the IUPAC numbering scheme for the phenanthroline core, which will be used for all spectroscopic assignments.

Caption: IUPAC Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the six aromatic protons and the three methyl protons. The chemical shifts (δ) are predicted based on the electronic environment, with electron-withdrawing groups like the carbonyl and the aromatic system causing downfield shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H3 | 7.2 - 7.4 | Doublet | J = ~9.5 Hz | Coupled to H4; upfield shift due to the adjacent sp³-hybridized nitrogen. |

| H4 | 7.9 - 8.1 | Doublet | J = ~9.5 Hz | Coupled to H3; downfield shift due to proximity to the carbonyl group. |

| H5 | 8.1 - 8.3 | Doublet | J = ~8.5 Hz | Part of an AB quartet with H6. |

| H6 | 7.6 - 7.8 | Doublet | J = ~8.5 Hz | Part of an AB quartet with H5. |

| H7 | 8.2 - 8.4 | Doublet | J = ~8.0 Hz | Coupled to H8. |

| H8 | 7.7 - 7.9 | Doublet | J = ~8.0 Hz | Coupled to H7; deshielded by the chloro-substituted ring. |

| N-CH₃ | 3.8 - 4.0 | Singlet | N/A | Aliphatic protons on the nitrogen atom. |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone, with 13 distinct signals expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 | 160 - 165 | Carbonyl carbon, significantly deshielded. |

| C3 | 115 - 120 | Shielded by the adjacent nitrogen. |

| C4 | 138 - 142 | Deshielded by the carbonyl group. |

| C4a | 125 - 130 | Quaternary carbon in the aromatic system. |

| C5 | 128 - 132 | Aromatic CH. |

| C6 | 122 - 126 | Aromatic CH. |

| C6a | 145 - 150 | Quaternary carbon adjacent to N1. |

| C7 | 127 - 131 | Aromatic CH. |

| C8 | 124 - 128 | Aromatic CH. |

| C9 | 148 - 152 | Carbon bearing the chlorine atom. |

| C10a | 135 - 140 | Quaternary carbon adjacent to N10. |

| C10b | 140 - 145 | Quaternary carbon adjacent to N1. |

| N-CH₃ | 30 - 35 | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 16 ppm spectral width, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 240 ppm spectral width, 2-second relaxation delay.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., H3-H4, H5-H6, H7-H8).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons.

-

Sources

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one mechanism of formation

An In-depth Technical Guide to the Mechanism of Formation of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenanthrolines

1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The planar, rigid tricycle of 1,10-phenanthroline provides a robust scaffold for the development of DNA intercalating agents, metallonuclease inhibitors, and novel therapeutic candidates. The introduction of various substituents onto the phenanthroline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological efficacy and target specificity.

This compound is a key intermediate in the synthesis of more complex phenanthroline derivatives, such as 2,9-dichloro-1,10-phenanthroline.[1][2] Understanding its mechanism of formation is crucial for the rational design and efficient synthesis of novel phenanthroline-based compounds for applications in drug discovery and materials science. This guide provides a comprehensive overview of the synthetic pathway and the underlying mechanistic principles for the formation of this important molecule.

Overall Synthetic Workflow

The formation of this compound is a multi-step process that begins with the construction of the 1,10-phenanthroline core, followed by N-methylation and oxidation, and finally, regioselective chlorination.

Figure 2: Simplified mechanism of the Skraup synthesis of 1,10-phenanthroline.

Experimental Protocol

A modified, microwave-assisted Skraup reaction offers a more environmentally friendly approach. [3]

| Reagent/Parameter | Quantity/Value |

|---|---|

| o-Phenylenediamine | 1.0 equiv. |

| Glycerol | 3.0 equiv. |

| Ferric Chloride (FeCl3) | 0.1 equiv. |

| Water | 10 mL |

| Microwave Power | 300 W |

| Temperature | 200 °C |

| Reaction Time | 30 min |

Procedure:

-

In a microwave-safe vessel, combine o-phenylenediamine, glycerol, and ferric chloride in water.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 200 °C for 30 minutes.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., NaOH solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Part 2: N-Methylation and Oxidation to 1-Methyl-1,10-phenanthrolin-2(1H)-one

With the 1,10-phenanthroline core synthesized, the next step involves the introduction of a methyl group at one of the nitrogen atoms and the subsequent oxidation to a phenanthrolinone.

Theoretical Background

The direct N-methylation of 1,10-phenanthroline followed by oxidation provides an efficient route to 1-methyl-1,10-phenanthrolin-2(1H)-one. [4]This two-step, one-pot procedure avoids the need for harsh reaction conditions often associated with direct oxidation of the phenanthroline ring.

Mechanism of Formation

-

N-Methylation: 1,10-Phenanthroline is reacted with a methylating agent, such as methyl p-toluenesulfonate, to form the corresponding 1-methyl-1,10-phenanthrolinium salt. [4]This is a standard SN2 reaction where the nitrogen atom of the phenanthroline acts as a nucleophile.

-

Oxidation: The resulting phenanthrolinium salt is then treated with an oxidizing agent, such as potassium ferricyanide (K3[Fe(CN)6]), in the presence of a base (e.g., NaOH). [4]The base facilitates the formation of a pseudo-base by the addition of a hydroxide ion, which is then oxidized to the phenanthrolinone.

Figure 3: Mechanism of N-methylation and oxidation of 1,10-phenanthroline.

Experimental Protocol

[4]

| Reagent/Parameter | Quantity/Value |

|---|---|

| 1,10-Phenanthroline monohydrate | 1.0 equiv. |

| Methyl p-toluenesulfonate | 1.1 equiv. |

| Acetonitrile | As solvent |

| Sodium Hydroxide (NaOH) | 2.0 equiv. (in water) |

| Potassium Ferricyanide (K3[Fe(CN)6]) | 2.2 equiv. (in water) |

| Temperature | Reflux for methylation, 0-5 °C for oxidation |

Procedure:

-

A solution of 1,10-phenanthroline monohydrate and methyl p-toluenesulfonate in acetonitrile is heated at reflux for 4 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting 1-methyl-1,10-phenanthrolinium tosylate is dissolved in water and cooled in an ice bath.

-

Solutions of sodium hydroxide and potassium ferricyanide are added simultaneously to the cooled solution while maintaining the temperature between 0-5 °C.

-

The mixture is stirred for an additional hour at room temperature.

-

The precipitated product is collected by filtration, washed with water, and dried to yield 1-methyl-1,10-phenanthrolin-2(1H)-one.

Part 3: Regioselective Chlorination

The final step in the synthesis is the introduction of a chlorine atom at the 9-position of the 1-methyl-1,10-phenanthrolin-2(1H)-one.

Theoretical Background

The chlorination of phenanthroline derivatives can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl3) in combination with phosphorus pentachloride (PCl5) being a common choice. [1][5]The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenanthroline ring is the nucleophile. The position of chlorination is directed by the existing substituents on the ring.

Mechanism of Formation

While the exact mechanism for the chlorination at the 9-position of 1-methyl-1,10-phenanthrolin-2(1H)-one is not explicitly detailed in the provided literature, a plausible mechanism can be proposed based on general principles of electrophilic aromatic substitution on heteroaromatic systems.

-

Generation of the Electrophile: Phosphorus pentachloride and phosphorus oxychloride can react to form a highly electrophilic chlorophosphonium species.

-

Nucleophilic Attack: The electron-rich phenanthroline ring attacks the electrophile. The directing effects of the N-methyl and oxo groups, as well as the inherent electronic properties of the phenanthroline system, favor substitution at the 9-position.

-

Rearomatization: The resulting sigma complex loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

Figure 4: Proposed mechanism for the chlorination of 1-methyl-1,10-phenanthrolin-2(1H)-one.

Experimental Protocol

The following is a general protocol based on similar chlorination reactions of phenanthroline derivatives. [2][5]

| Reagent/Parameter | Quantity/Value |

|---|---|

| 1-Methyl-1,10-phenanthrolin-2(1H)-one | 1.0 equiv. |

| Phosphorus Oxychloride (POCl3) | As solvent/reagent |

| Phosphorus Pentachloride (PCl5) | 1.2 equiv. |

| Temperature | Reflux |

| Reaction Time | 6-8 hours |

Procedure:

-

Under an inert atmosphere (e.g., argon), 1-methyl-1,10-phenanthrolin-2(1H)-one is suspended in phosphorus oxychloride.

-

Phosphorus pentachloride is added portion-wise to the mixture.

-

The reaction mixture is heated to reflux and maintained for 6-8 hours.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., concentrated ammonia solution).

-

The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

The synthesis of this compound is a well-established multi-step process that relies on fundamental reactions in heterocyclic chemistry. A thorough understanding of the mechanisms involved in the Skraup reaction, N-alkylation, oxidation, and electrophilic aromatic substitution is paramount for the successful and efficient synthesis of this valuable intermediate. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel phenanthroline-based compounds.

References

-

Mahdi, S., et al. (2007). Improved Synthesis of 2-Chloro- and 2,9-Dichloro-1,10-phenanthrolines. Organic Preparations and Procedures International, 39(6), 603-606. [Link]

-

Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. [Link]

-

All about chemistry. (2020, February 4). Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. YouTube. [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

-

Sreedhara, A., et al. (2000). Synthesis of metal complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline and their DNA binding and cleaving activities. Dalton Transactions, (21), 3839-3844. [Link]

-

Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1038. [Link]

-

Mahdi, S., et al. (2007). Improved Synthesis of 2-Chloro- and 2,9-Dichloro-1,10-phenanthrolines. Organic Preparations and Procedures International, 39(6), 603-606. [Link]

-

Ying, C.-H., et al. (2018). 2-Hydroxy-1,10-phenanthroline vs 1,10-Phenanthroline: Significant Ligand Acceleration Effects in the Palladium-Catalyzed Oxidative Heck Reaction of Arenes. Organic Letters, 20(15), 4541-4545. [Link]

-

Pourceau, G., et al. (2012). Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. Synlett, 23(13), 1935-1938. [Link]

-

da Silveira, G. P., et al. (2014). Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives: Synthesis and promising applications. Journal of the Brazilian Chemical Society, 25(12), 2166-2184. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the foundational starting materials and synthetic strategies for the preparation of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. By dissecting the core synthetic pathways, this document offers field-proven insights into the selection of precursors, the rationale behind reaction choices, and detailed experimental considerations. The guide is structured to empower researchers with the necessary knowledge to confidently and efficiently embark on the synthesis of this important molecule and its analogs.

Introduction: The Significance of the 1,10-Phenanthroline Core

The 1,10-phenanthroline scaffold is a privileged heterocyclic system renowned for its robust coordination chemistry and diverse biological activities.[1] Its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions.[2] This property has led to its extensive use in catalysis, sensing, and the development of luminescent materials.[1][2] In the realm of drug discovery, substituted phenanthrolines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities, often attributed to their ability to intercalate with DNA.[3][4]

The target molecule, this compound, represents a functionally rich derivative. The presence of a chloro group at the 9-position provides a handle for further synthetic modifications through nucleophilic substitution reactions. The N-methylated lactam moiety at the 1- and 2-positions influences the molecule's electronic properties and potential for hydrogen bonding, which can be critical for biological target engagement.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection points are the C-Cl bond and the N-CH₃ bond, leading back to a core phenanthrolinone structure. This core can be further disconnected to reveal the fundamental building blocks.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights that a substituted 8-aminoquinoline is a logical and versatile starting material. The renowned Skraup reaction and its modifications provide a powerful tool for constructing the phenanthroline ring system from such precursors.[5][6][7]

Core Starting Materials: Properties and Sourcing

The selection of the initial starting material is a critical decision that dictates the overall efficiency and feasibility of the synthetic route. For the synthesis of this compound, the following commercially available compounds are of primary importance:

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Typical Suppliers |

| 8-Aminoquinoline | C₉H₈N₂ | 144.17 | Yellow to brown crystalline solid. | Sigma-Aldrich, TCI, Alfa Aesar |

| Glycerol | C₃H₈O₃ | 92.09 | Viscous, colorless liquid. | Major chemical suppliers |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Pale yellow, oily liquid. | Major chemical suppliers |

| Sulfuric Acid | H₂SO₄ | 98.08 | Corrosive, dense, oily liquid. | Major chemical suppliers |

| Methyl Iodide | CH₃I | 141.94 | Dense, colorless, volatile liquid. | Sigma-Aldrich, TCI, Alfa Aesar |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to pale yellow fuming liquid. | Sigma-Aldrich, TCI, Alfa Aesar |

Synthetic Workflow: A Step-by-Step Technical Guide

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the construction of the phenanthroline core.

Caption: Proposed synthetic workflow for this compound.

Step 1: Construction of the 1,10-Phenanthroline Core via the Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines and, by extension, phenanthrolines.[5][6]

Protocol: Synthesis of 1,10-Phenanthroline from 8-Aminoquinoline

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture should be cooled in an ice bath during the addition.

-

Addition of Reactants: To the cooled mixture, slowly add 8-aminoquinoline. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic acid. The use of ferrous sulfate as a catalyst can help to moderate the often exothermic reaction.[5]

-

Heating: Gradually heat the reaction mixture to the appropriate temperature, typically between 130-160 °C. The reaction is highly exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and cautiously poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude 1,10-phenanthroline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, or by steam distillation.

Causality of Experimental Choices:

-

Glycerol serves as the source of the three-carbon unit required to form the second pyridine ring. Upon dehydration with sulfuric acid, it forms acrolein in situ, which then undergoes a Michael addition with the amino group of 8-aminoquinoline.

-

Sulfuric Acid acts as both a dehydrating agent and a catalyst for the cyclization and aromatization steps.

-

The oxidizing agent is crucial for the final aromatization step to form the stable phenanthroline ring system.

Step 2: Formation of the Phenanthrolinone Moiety

The introduction of the oxo-group at the 2-position is a key transformation. This can be achieved through several methods, including the hydrolysis of a 2-chloro-1,10-phenanthroline intermediate. A more direct approach involves the oxidation of 1,10-phenanthroline at the 2-position.

Step 3: N-Methylation of the Phenanthrolinone

The introduction of the methyl group at the N-1 position is typically achieved through standard alkylation procedures.

Protocol: N-Methylation of 1,10-Phenanthrolin-2(1H)-one

-

Reaction Setup: Dissolve 1,10-phenanthrolin-2(1H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen atom of the lactam.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until the reaction is complete. The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude 1-methyl-1,10-phenanthrolin-2(1H)-one can be purified by column chromatography or recrystallization.

Step 4: Selective Chlorination at the 9-Position

The final step involves the regioselective chlorination of the phenanthroline ring at the 9-position. This is a challenging transformation that requires careful control of reaction conditions to avoid over-chlorination or side reactions. The use of phosphorus oxychloride is a common method for such chlorinations.

Protocol: Chlorination of 1-Methyl-1,10-phenanthrolin-2(1H)-one

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 1-methyl-1,10-phenanthrolin-2(1H)-one in an excess of phosphorus oxychloride.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia), and the product is extracted with a suitable organic solvent, such as chloroform or dichloromethane.

-

Purification: The crude this compound is purified by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of this compound is a multi-step process that relies on a foundational understanding of classic heterocyclic chemistry, particularly the Skraup reaction. The key to a successful synthesis lies in the judicious selection of starting materials, primarily a suitably substituted 8-aminoquinoline, and the careful execution of each subsequent functionalization step. This guide provides a robust framework for researchers to approach this synthesis with confidence.

Future research in this area may focus on the development of more efficient and environmentally benign synthetic methods, such as C-H activation strategies for the direct functionalization of the phenanthroline core, thereby reducing the number of synthetic steps and improving overall atom economy. The continued exploration of the chemical space around the 1,10-phenanthroline scaffold, enabled by a solid understanding of its synthesis, will undoubtedly lead to the discovery of new molecules with valuable applications in medicine and materials science.

References

A comprehensive list of references is provided for further reading and to support the mechanistic claims and protocols described within this guide.

References

-

Wikipedia. (2024). Skraup reaction. [Link]

- Recent Advances in the Chemistry of 1,10-Phenanthrolines and Their Metal Complex Derivatives: Synthesis and Promising Applic

- Corey, E. J., Borror, A. L., & Foglia, T. (1965). Transformations in the 1,10-Phenanthroline Series. The Journal of Organic Chemistry, 30(1), 288–290.

- Queffélec, C., Pati, P. B., & Pellegrin, Y. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.

- Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed.

- GFS Chemicals. (n.d.). phenanthroline and.

- De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347–350.

- Purification of 1, 10-phenanthrolines. (n.d.).

- Chandrasekaran, S. (2015). ChemInform Abstract: Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines Through a Povarov Approach.

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central.

- Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). RSC Advances.

- PubChemLite. (n.d.). 1-methyl-1,10-phenanthrolin-2(1h)-one.

- EvitaChem. (n.d.). Buy 1-Methyl-1,10-phenanthrolin-2(1H)-one (EVT-381651).

- PubChem. (n.d.). 1-Methyl-1,10-phenanthrolin-2(1H)-one.

- Abebe, A. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications.

- De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347–350.

- Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR.

- Sigma-Aldrich. (n.d.). 1-methyl-1,10-phenanthrolin-2(1h)-one.

-

Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][5][8]Phenanthrolines. (2024). MDPI.

- 2,9-Dimethyl-1,10-phenanthrolin-1-ium tetrachloridoferrate(III)

-

Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][8] phenanthroline derivative for the treatment of colorectal cancer. (2022). PubMed.

- The chemical structures of the 1,10-phenanthroline and.... (n.d.).

- Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. (n.d.). MDPI.

Sources

- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 6. info.gfschemicals.com [info.gfschemicals.com]

- 7. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]

- 8. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one: A Technical Guide for Researchers

Introduction: The Intrigue of Substituted Phenanthrolines

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and potent metal-chelating capabilities.[1] These characteristics have propelled its derivatives into diverse applications, including organic light-emitting diodes (OLEDs), anticancer agents, and chemical sensors.[1] The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and potential applications. This technical guide focuses on a specific derivative, 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, a molecule of interest due to the interplay of its electron-withdrawing chloro group, the electron-donating methyl group, and the keto functionality.

While the synthesis of this compound has been reported as a precursor for other phenanthroline derivatives, a comprehensive theoretical exploration of its intrinsic properties remains to be fully elucidated.[2] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective avenue to predict and understand the molecular structure, electronic behavior, and spectroscopic signatures of such novel compounds.[3][4][5] This guide provides a framework for conducting theoretical investigations on this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Theoretical Framework

The foundational step in any theoretical study is the accurate representation of the molecule's three-dimensional structure. For this compound, the key structural features include the tricyclic phenanthroline core, a chlorine atom at the 9-position, a methyl group attached to the nitrogen at the 1-position, and a carbonyl group at the 2-position.

Visualizing the Core Structure

Caption: 2D representation of this compound.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and widely accepted computational workflow for the theoretical study of phenanthroline derivatives, grounded in Density Functional Theory (DFT).[1][3]

Step 1: Geometry Optimization

-

Objective: To find the lowest energy (most stable) three-dimensional arrangement of the atoms in the molecule.

-

Methodology:

-

Construct the initial molecular structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform a geometry optimization using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) or a larger 6-311++G(d,p) basis set.[3][6] The choice of a larger basis set generally leads to more accurate results, albeit at a higher computational cost.

-

The optimization calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Step 2: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Methodology:

-

Following the geometry optimization, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).

-

The absence of any imaginary frequencies in the output confirms that the structure is a true minimum.[3] The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further geometry refinement.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR spectrum of the molecule. This can be invaluable for interpreting experimental IR data.

-

Step 3: Electronic Structure Analysis

-

Objective: To understand the distribution of electrons within the molecule and to predict its reactivity and electronic properties.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. The MEP is a valuable tool for identifying electrophilic (electron-poor, typically colored blue or green) and nucleophilic (electron-rich, typically colored red) sites on the molecule.[3]

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Step 4: Spectroscopic Properties (TD-DFT)

-

Objective: To predict the electronic absorption spectrum (UV-Vis) of the molecule.

-

Methodology:

-

Employ Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized ground-state geometry.

-

This method calculates the energies of electronic excited states, which correspond to the absorption peaks in a UV-Vis spectrum.[1] The calculated excitation energies and oscillator strengths can be used to simulate the theoretical UV-Vis spectrum.

-

Workflow Visualization

Caption: A generalized workflow for theoretical studies of organic molecules.

Predicted Properties and Data Interpretation

Based on the theoretical framework, we can anticipate several key properties for this compound.

Structural Parameters

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if it becomes available. Key parameters to analyze include the C=O bond length of the keto group, the C-Cl bond length, and the planarity of the phenanthroline ring system.

| Parameter | Predicted Value (Å or °) | Experimental Value (if available) |

| C2=O2 Bond Length | Value to be calculated | N/A |

| C9-Cl9 Bond Length | Value to be calculated | N/A |

| N1-C1(Me) Bond Length | Value to be calculated | N/A |

| Dihedral Angle (planarity) | Value to be calculated | N/A |

| Table 1: Comparison of Theoretical and Experimental Structural Parameters. |

Electronic Properties

The electronic properties will shed light on the molecule's reactivity. The presence of the electron-withdrawing chlorine atom and the carbonyl group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The methyl group, being electron-donating, will likely raise the energy of the HOMO. The interplay of these substituents will ultimately determine the HOMO-LUMO gap.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | Value to be calculated | Electron-donating ability |

| LUMO Energy | Value to be calculated | Electron-accepting ability |

| HOMO-LUMO Gap | Value to be calculated | Chemical reactivity, kinetic stability |

| Table 2: Key Electronic Properties. |

Spectroscopic Signatures

-

IR Spectrum: The vibrational analysis will predict characteristic peaks. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected, typically in the range of 1650-1750 cm⁻¹. Other notable vibrations will include C-Cl stretching and the aromatic C-H and C=C stretching modes.

-

UV-Vis Spectrum: The TD-DFT calculations will likely predict several electronic transitions. Phenanthroline derivatives typically exhibit strong π-π* transitions in the UV region.[8] The specific positions of the absorption maxima will be influenced by the substituents.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the theoretical investigation of this compound. By following the outlined computational protocol, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this intriguing molecule. The theoretical data generated will not only contribute to the fundamental understanding of substituted phenanthrolines but also serve as a predictive tool for guiding future experimental work, such as synthesis of new derivatives with tailored properties for specific applications in materials science and medicinal chemistry. The synergy between computational and experimental approaches is paramount for accelerating scientific discovery in these fields.

References

- A Comparative Guide to the Electronic Structure of Phenanthroline Derivatives: A Computational Perspective - Benchchem.

- A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics - ResearchGate.

- New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC - NIH.

- Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties - New Journal of Chemistry (RSC Publishing).

- Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study - Inorganic Chemistry Frontiers (RSC Publishing).

- 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design - UCHEM.

- Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines - ResearchGate.

- Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myuchem.com [myuchem.com]

A Researcher's In-Depth Technical Guide to Quantum Chemical Calculations for 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for conducting quantum chemical calculations on 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one. This molecule, a derivative of the versatile 1,10-phenanthroline scaffold, holds potential in medicinal chemistry and materials science.[1][2][3] Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for targeted drug design and the development of novel materials. This guide eschews a rigid template, instead offering a logical, in-depth workflow rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will delve into the causality behind methodological choices, from functional and basis set selection to the application of advanced analyses like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Molecular Electrostatic Potential (MEP) mapping. The protocols herein are designed to be self-validating, providing researchers with a robust framework to predict molecular properties and guide experimental work.

Introduction: The Scientific Imperative for Computational Scrutiny

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[2] The 1,10-phenanthroline framework, in particular, is a privileged scaffold known for its potent biological activities and its ability to form stable coordination complexes with various metal ions.[4][5] The subject of this guide, this compound, is a functionalized derivative whose chloro and methyl substitutions, along with the keto group, are expected to significantly modulate its electronic and steric properties.

Quantum chemical calculations offer a powerful, cost-effective lens through which to probe the intricate world of molecular structure and reactivity.[6] By solving approximations of the Schrödinger equation, we can generate a wealth of data, from the precise three-dimensional arrangement of atoms to the distribution of electrons that dictates chemical behavior. For a molecule like this compound, these calculations can predict its stability, identify sites susceptible to nucleophilic or electrophilic attack, and even simulate its spectroscopic signatures (IR, Raman, UV-Vis), thereby guiding synthesis and characterization efforts.[7]

This guide will focus on a DFT-based approach, a computational methodology that has proven to be a good balance of accuracy and computational cost for organic molecules.[8] We will employ the widely-used B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set, a combination known to provide reliable results for a wide range of organic compounds.[9][10][11]

Methodology: A Validated Computational Protocol

The following protocol outlines a step-by-step approach for the comprehensive quantum chemical analysis of this compound. The causality behind each choice of method and parameter is explained to ensure a deep understanding of the computational experiment.

Software and Model Construction

All calculations will be performed using a reputable quantum chemistry software package, such as Gaussian. The initial 3D structure of this compound can be built using a molecular modeling program like GaussView.

Level of Theory: The Rationale

-

Density Functional Theory (DFT): DFT is selected for its favorable balance between computational efficiency and accuracy in describing the electronic structure of medium-sized organic molecules.[12]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of thermochemistry and molecular geometries for many organic systems.[8][10]

-

6-311++G(d,p) Basis Set: This Pople-style basis set offers a robust description of the electronic structure.

-

6-311: A triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing the electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for correctly modeling the anisotropic nature of chemical bonds and are critical for obtaining accurate geometries and vibrational frequencies.[13] For molecules with heteroatoms, the inclusion of polarization functions is non-negotiable for achieving reasonable results.[13]

-

The Computational Workflow

The following workflow provides a logical progression from determining the molecule's stable structure to predicting its reactivity and spectroscopic properties.

Figure 1: A schematic of the comprehensive computational workflow.

Step-by-Step Experimental Protocols:

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Protocol: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. Convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

-

Frequency Analysis:

-

Objective: To confirm the optimized structure is a true energy minimum and to predict vibrational spectra.

-

Protocol: At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. The output will provide the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To gain insight into the Lewis-like bonding structure, charge distribution, and intramolecular interactions.[14][15][16][17]

-

Protocol: Using the optimized geometry, perform an NBO analysis. This will provide natural atomic charges, orbital hybridizations, and information on donor-acceptor interactions, which are indicative of hyperconjugation and delocalization effects.[15]

-

-

Atoms in Molecules (AIM) Theory:

-

Objective: To characterize the nature of chemical bonds based on the topology of the electron density.[18][19][20]

-

Protocol: Conduct a QTAIM analysis on the optimized wavefunction.[18][19] The key outputs are the bond critical points (BCPs), whose properties (electron density, Laplacian of the electron density) can be used to classify bonds as covalent or electrostatic.[21]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the molecule's chemical reactivity and electronic transitions.

-

Protocol: From the optimized calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[5][22]

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[23][24][25][26][27]

-

Protocol: Generate an MEP map by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically color-coded red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[24][26]

-

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra:

-

Objective: To simulate the electronic absorption spectrum.

-

Protocol: Perform a TD-DFT calculation on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.[7][28][29][30][31] This will yield the vertical excitation energies and oscillator strengths, which can be used to construct a theoretical UV-Vis spectrum.[31]

-

Data Interpretation and Analysis

The output from these calculations will provide a wealth of quantitative data. The following tables provide a structured way to present and analyze these results.

Table 1: Predicted Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Value | ||

| N-CH₃ | Value | ||

| C=O | Value | ||

| C-N-C | Value | ||

| C-C-N-C |

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O stretch | Value | Strong, characteristic peak |

| C-Cl stretch | Value | |

| Aromatic C-H stretch | Value | |

| CH₃ rock/bend | Value |

Table 3: Electronic Properties

| Property | Value | Unit | Significance |

| HOMO Energy | Value | eV | Electron-donating ability |

| LUMO Energy | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value | eV | Chemical reactivity/stability |

| Dipole Moment | Value | Debye | Molecular polarity |

Table 4: NBO Analysis - Natural Atomic Charges

| Atom | Charge (e) |

| Cl | Value |

| O | Value |

| N (pyridine) | Value |

| N (lactam) | Value |

Table 5: Predicted UV-Vis Absorption

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the quantum chemical investigation of this compound. By following the detailed protocols and applying the analytical approaches outlined, researchers in drug development and materials science can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This computational pre-screening can significantly accelerate the research and development cycle by identifying promising candidates and guiding experimental efforts. The principles and methodologies detailed herein are broadly applicable to a wide range of N-heterocyclic compounds, making this guide a valuable resource for the broader scientific community.[3][6][32]

References

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. Retrieved from [Link]

-

Atoms in molecules. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

Atoms in molecules. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. (2022). Inorganic Chemistry Frontiers, 9(15), 3729-3741. [Link]

-

What is NBO (Natural Bond Orbital) analysis for molecules? (2013, November 24). ResearchGate. Retrieved from [Link]

-

Atom in Molecules a Quantum Theory (AIM). (n.d.). McMaster University. Retrieved from [Link]

-

NATURAL BOND ORBITAL 7.0 HOME. (n.d.). NBO 7.0. Retrieved from [Link]

-

5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.1.1 Manual. Retrieved from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]

-